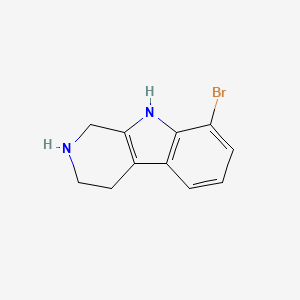
8-Bromo-2,3,4,9-tétrahydro-1H-β-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-2,3,4,9-tétrahydro-1H-β-carboline est un composé organique synthétique appartenant à la famille des β-carbolines. Les β-carbolines sont un groupe d'alcaloïdes structurellement liés aux tryptamines et possèdent une variété de propriétés pharmacologiques.
Applications De Recherche Scientifique
8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
Target of Action
The primary target of 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is the 5-hydroxytryptamine 2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline acts as a competitive selective inhibitor of the enzyme monoamine oxidase type A (MAO-A) . It binds to the 5-hydroxytryptamine 2C receptor, displacing [3H]-mesulergine, a typical ligand for this receptor .
Biochemical Pathways
The compound’s interaction with the 5-hydroxytryptamine 2C receptor affects the serotonin pathway . By inhibiting MAO-A, it prevents the breakdown of serotonin, leading to increased levels of serotonin in the synaptic cleft . This can enhance the transmission of serotonin signals, which are involved in a variety of physiological functions, including mood regulation and social behavior .
Result of Action
The inhibition of MAO-A by 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline can lead to an increase in serotonin levels . This can result in enhanced serotonin signaling, which could potentially influence mood and behavior . .
Analyse Biochimique
Biochemical Properties
It is known that derivatives of beta-carboline, such as tryptoline, have a variety of pharmacological properties . Tryptolines are competitive selective inhibitors of the enzyme monoamine oxidase type A (MAO-A) and are also potent reuptake inhibitors of serotonin and epinephrine .
Cellular Effects
It is known that tryptolines, which are related to this compound, can influence monoamine metabolism and the platelet aggregation response in human platelets .
Molecular Mechanism
It is known that tryptolines can inhibit the enzyme monoamine oxidase type A (MAO-A) and also inhibit the reuptake of serotonin and epinephrine .
Méthodes De Préparation
La synthèse du 8-Bromo-2,3,4,9-tétrahydro-1H-β-carboline implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par des matériaux de départ appropriés tels que la 2,3-dihydro-β-carboline.
Bromation : La bromation de la 2,3-dihydro-β-carboline est effectuée dans des conditions contrôlées pour introduire l'atome de brome en position 8.
Cyclisation : L'intermédiaire bromé subit une cyclisation pour former le produit final, le this compound.
Les méthodes de production industrielle peuvent impliquer des étapes similaires, mais sont optimisées pour la synthèse à grande échelle, garantissant un rendement élevé et la pureté du produit final.
Analyse Des Réactions Chimiques
8-Bromo-2,3,4,9-tétrahydro-1H-β-carboline subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les dérivés quinoléiques correspondants.
Réduction : Les réactions de réduction peuvent le convertir en dérivés entièrement saturés.
Substitution : L'atome de brome en position 8 peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Ce composé est étudié pour ses effets potentiels sur les systèmes biologiques, y compris son interaction avec les enzymes et les récepteurs.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles neurologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour agir comme un inhibiteur compétitif de l'enzyme monoamine oxydase de type A (MAO-A), qui joue un rôle crucial dans le métabolisme des neurotransmetteurs. En inhibant la MAO-A, ce composé peut affecter les niveaux de sérotonine et d'autres neurotransmetteurs dans le cerveau, conduisant potentiellement à divers effets pharmacologiques .
Comparaison Avec Des Composés Similaires
8-Bromo-2,3,4,9-tétrahydro-1H-β-carboline peut être comparé à d'autres dérivés de la β-carboline tels que :
Harmane : Un autre dérivé de la β-carboline, l'harmane, est connu pour ses effets psychoactifs et se retrouve dans diverses plantes et aliments.
Norharmane : Semblable à l'harmane, la norharmane est un alcaloïde β-carboline à activité biologique potentielle.
La particularité du this compound réside dans sa substitution au brome, qui peut influencer sa réactivité chimique et son activité biologique par rapport aux autres dérivés de la β-carboline.
Propriétés
IUPAC Name |
8-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-3,13-14H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAJATJOFYZEDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171066-27-6 |
Source


|
| Record name | 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171066276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-BROMO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4LA85KXC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
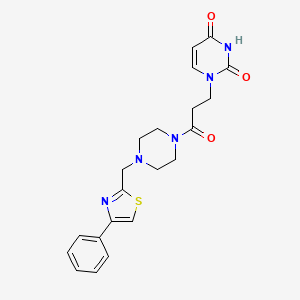
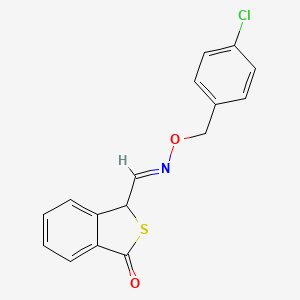
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B2353826.png)
![1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyrrolidine-1-sulfonyl)-1,4-diazepane](/img/structure/B2353827.png)
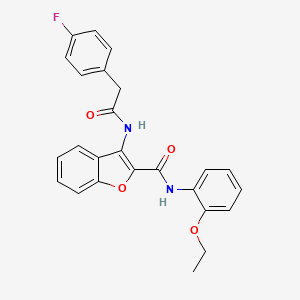
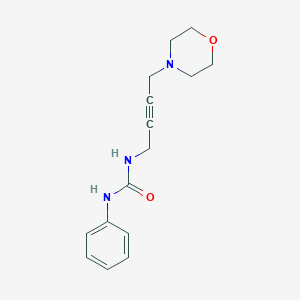


![1-(2,5-dimethylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353835.png)

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)
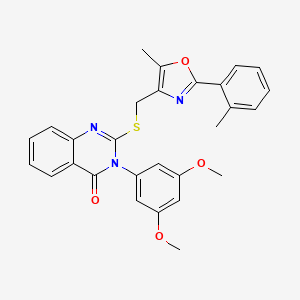

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2353844.png)
